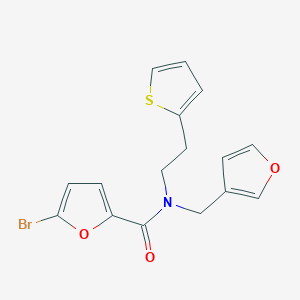![molecular formula C29H22N2O3 B2873144 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887888-38-2](/img/structure/B2873144.png)
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a biphenyl group, an acetamido group, and a benzofuran group . The exact structure and properties would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like palladium-catalyzed Suzuki cross-coupling reactions or reactions involving aminoxyl compounds like 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) and 4-acetamido-TEMPO (ACT) .Molecular Structure Analysis
The molecular structure would be determined by the specific arrangement of the biphenyl, acetamido, and benzofuran groups. Techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the presence and position of functional groups. For instance, acetamido groups can participate in various chemical reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity can be determined through various experimental methods .Applications De Recherche Scientifique
Glycoside Hydrolase Inhibition
This compound has potential applications as an inhibitor for glycoside hydrolases, enzymes that play crucial roles in the degradation of complex carbohydrates. By inhibiting these enzymes, it could be used to study carbohydrate metabolism and related diseases .
Carbohydrate Synthesis
The compound may serve as a precursor or intermediate in the synthesis of bioactive oligosaccharides. These synthesized carbohydrates have applications in therapeutics, imaging agents, or biofunctionalization of materials .
Enzyme Engineering
With its unique structure, this compound could be used in enzyme engineering to create novel catalytic machineries. This can lead to the development of enzymes with improved stability, selectivity, or activity for industrial applications .
Pharmaceutical Therapeutics
Due to its interaction with glycoside hydrolases, the compound could be used in the development of pharmaceutical therapeutics for diseases related to glycoprotein metabolism, such as Tay-Sachs disease .
Food Industry Applications
In the food industry, the compound could be utilized in the enzymatic processing of food products. For example, it could be used to modify or stabilize certain food components, enhancing their nutritional value or shelf-life .
Bioethanol Production
The compound might be involved in the production of bioethanol by acting as an additive or catalyst in the fermentation process, thereby increasing the efficiency of bioethanol production from biomass .
Single-Cell Protein Production
It could also have applications in the production of single-cell proteins, which are used as dietary supplements or animal feed. The compound might enhance the efficiency of the production process or the quality of the final product .
Environmental Biotechnology
Lastly, the compound could be used in environmental biotechnology, for instance, in the biodegradation of pollutants or waste management. Its properties might help improve the efficiency of bioremediation processes .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a substance, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
Orientations Futures
Propriétés
IUPAC Name |
N-phenyl-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O3/c32-26(19-20-15-17-22(18-16-20)21-9-3-1-4-10-21)31-27-24-13-7-8-14-25(24)34-28(27)29(33)30-23-11-5-2-6-12-23/h1-18H,19H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISODHXFIPEECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-(morpholin-4-ylcarbonyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2873064.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2873071.png)






![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)
